2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c24-14(9-22-15(25)2-1-6-17-22)18-11-5-7-21(8-11)13-4-3-12-19-16-10-23(12)20-13/h1-4,6,10-11H,5,7-9H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDXDILNHZRIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C(=O)C=CC=N2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features multiple heterocycles which are known to influence biological activity. Its molecular formula is , with a molecular weight of 380.49 g/mol. The compound exhibits a logP value of 2.6076, indicating moderate lipophilicity which is favorable for membrane permeability.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 2e | Antimicrobial against E. coli and S. aureus | |
| 3-methyl derivatives | Moderate to excellent antifungal activity |
In vitro studies have shown that the compound may inhibit various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The structural components of this compound suggest possible anticancer activity. Compounds containing triazole and pyridazine rings have been noted for their ability to inhibit cancer cell proliferation:
- Mechanism : Inhibition of metabolic enzymes such as AChE (acetylcholinesterase) has been observed in related compounds, which could be extrapolated to this compound's mechanism of action against cancer cells .
- Case Study : A study on similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, supporting further investigation into this compound's anticancer properties .
Neuroprotective Effects
Given the presence of pyrrolidine and triazole moieties, there is potential for neuroprotective effects:
- Research Findings : Similar compounds have shown efficacy in models of neurological disorders by modulating neurotransmitter levels and reducing oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors leading to neuroprotective effects.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that could mitigate cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
Pharmacological and Physicochemical Comparisons
- Bioactivity: The target compound’s triazolopyridazine-pyrrolidine-acetamide architecture may enhance kinase inhibition or receptor binding compared to simpler pyridazinone derivatives, which primarily exhibit anti-inflammatory and antimicrobial effects .
- Synthetic Accessibility : The pyrrolidine linker introduces stereochemical complexity, which may complicate synthesis compared to linear analogues like methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] .
- Metabolic Stability: The triazolopyridazine moiety is less prone to oxidative metabolism than pyridazinones with aryl groups, suggesting improved half-life .
Limitations in Current Data
While pyridazinone derivatives are well-studied, specific data on the target compound’s efficacy, toxicity, or mechanistic pathways are absent in the provided evidence. Further comparative studies are needed to evaluate its advantages over established analogues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the triazolo[4,3-b]pyridazine-pyrrolidine core in this compound?
- Methodological Answer : The synthesis of fused triazolo-pyridazine systems often employs cyclocondensation reactions between hydrazine derivatives and ketones or aldehydes under controlled temperatures (e.g., 0–5°C in ethanol with piperidine as a catalyst, as shown in analogous syntheses of triazolo-pyridazine derivatives . Key steps include protecting group strategies for the pyrrolidine nitrogen and regioselective coupling to avoid byproducts.
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield, as demonstrated in chemical process optimization studies . Post-reaction purification via column chromatography (e.g., using methanol/dichloromethane gradients) is recommended to isolate the acetamide product.
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify the presence of the dihydropyridazinone proton (δ ~6.5–7.0 ppm) and pyrrolidine ring protons (δ ~3.0–4.0 ppm).
- HRMS : Confirm the molecular ion peak (e.g., [M+H]+) with <2 ppm mass accuracy.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazole/pyridazine ring vibrations .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?
- Methodological Answer : Combine density functional theory (DFT) calculations for electronic structure analysis with molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity to receptors like CRF-1 or kinase domains. For example, ICReDD’s quantum chemical reaction path searches and machine learning-driven data extraction can prioritize high-probability binding conformations . Validate predictions with in vitro assays (e.g., radioligand displacement studies).
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?
- Methodological Answer :
- Experimental Validation : Measure solubility in DMSO/water mixtures using UV-Vis spectroscopy or nephelometry.
- Computational Refinement : Adjust COSMO-RS solvation models by incorporating experimentally derived dielectric constants or hydrogen-bonding parameters .
- Structural Analog Comparison : Cross-reference with structurally similar triazolo-pyridazine derivatives (e.g., 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) to identify trends in substituent effects on solubility .
Q. How can researchers design SAR studies to evaluate the acetamide moiety’s role in target selectivity?
- Methodological Answer :
- Analog Synthesis : Replace the acetamide group with carbamate, urea, or sulfonamide functionalities.
- In Vitro Profiling : Test analogs against panels of related receptors/enzymes (e.g., kinase isoforms) to map selectivity.
- Free Energy Perturbation (FEP) : Use FEP simulations to quantify binding energy differences between analogs and the parent compound, as applied in triazolo-pyridazine-based drug discovery .
Experimental Design & Data Analysis
Q. What statistical approaches are effective in optimizing reaction conditions for scale-up synthesis?
- Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD) to model nonlinear relationships between variables (e.g., temperature, reagent stoichiometry). For instance, CCD was used to optimize chromene-carbaldehyde syntheses with <10% error in yield predictions . Post-optimization validation via HPLC purity checks (>98%) is critical.
Q. How should researchers address discrepancies in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Include positive controls (e.g., reference inhibitors) and normalize data to internal standards.
- Meta-Analysis : Use multivariate statistical tools (e.g., PCA) to identify platform-specific biases, as shown in cross-platform kinase inhibitor studies .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives/negatives.
Safety & Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritant properties (based on analogs like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following OSHA HCS guidelines .
- Emergency Procedures : Maintain eyewash stations and SDS sheets accessible, as outlined in ALADDIN Scientific’s safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
